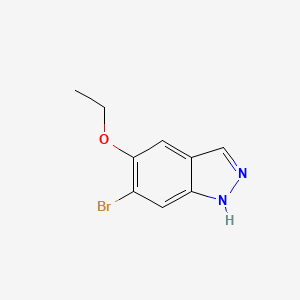

6-Bromo-5-ethoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHSARCLYQEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-5-ethoxy-1H-indazole: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 6-Bromo-5-ethoxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the indazole core, this molecule represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This guide details its physicochemical properties, expected spectroscopic characteristics, plausible synthetic routes, and key reactivity profiles, with a focus on its application as a building block in drug discovery. Detailed experimental protocols and safety guidelines are provided to support researchers and drug development professionals in its practical application.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of biologically active molecules.[2] Its rigid structure and the presence of two nitrogen atoms facilitate a variety of non-covalent interactions, including hydrogen bonding and pi-pi stacking, allowing for high-affinity binding to a wide range of biological targets.[1] This versatility has led to the integration of the indazole moiety into numerous approved drugs and clinical candidates, particularly in oncology.[3]

The strategic incorporation of halogen atoms, such as bromine, profoundly enhances the utility of the indazole scaffold. The carbon-bromine bond at the 6-position of the title compound serves two primary functions:

-

Modulation of Physicochemical Properties: Bromine's electronegativity and size can alter the molecule's lipophilicity, metabolic stability, and binding affinity.[1]

-

A Versatile Synthetic Handle: The C-Br bond is an ideal site for post-synthetic modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrN₂O | [4][5] |

| Molecular Weight | 241.09 g/mol | [4] |

| CAS Number | 1226903-72-5 | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs[6] |

| InChI Key | GKYHSARCLYQEGV-UHFFFAOYSA-N | [4] |

| PubChem CID | 76846148 | [5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | Inferred from analogs[7] |

Spectroscopic Characterization Profile

While specific spectral data for this exact compound is not widely published, a detailed profile can be predicted based on its structure and data from closely related analogs.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aromatic region should display two singlets or narrow doublets for the protons at the C4 and C7 positions. The ethoxy group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. A broad singlet, typically in the downfield region (>10 ppm), is expected for the N-H proton of the pyrazole ring.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. Six signals will be in the aromatic region (approx. 100-150 ppm), with the carbon attached to the bromine (C6) being significantly influenced. The two carbons of the ethoxy group will appear in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum will provide unambiguous confirmation of the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-O-C stretching from the ethoxy group will be visible in the 1250-1000 cm⁻¹ region.

Synthesis and Chemical Reactivity

Proposed Synthesis

The synthesis of substituted indazoles is a well-established field. A robust and scalable method for preparing 6-bromo-indazoles involves the diazotization of a corresponding aniline precursor, followed by an intramolecular cyclization.[10] This general strategy can be adapted for the specific synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

The causality for this pathway is clear: Williamson ether synthesis is a classic method for forming the ethoxy group, while the subsequent diazotization and reductive cyclization is a proven and high-yielding route to the indazole core from an aniline.[10]

Key Reactivity Profile

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for further molecular elaboration.

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H9BrN2O | CID 76846148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-5-methoxy-1H-indazole 95 1206800-17-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 6-Bromo-5-methoxy-1H-indazole(1206800-17-0) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-Bromo-5-ethoxy-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-5-ethoxy-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted indazole derivative with significant potential in the synthesis of pharmacologically active compounds. The indazole scaffold is a prevalent motif in numerous drugs, exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural elucidation is paramount for advancing drug development pipelines, and spectroscopic techniques are the cornerstone of this characterization. This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectroscopic data of the title compound.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic indazole core, substituted with a bromine atom at the 6-position and an ethoxy group at the 5-position. The presence of aromatic protons, an ethoxy group, a secondary amine (NH) in the pyrazole ring, and the heavy bromine atom all give rise to characteristic signals in different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the N-H proton of the indazole ring. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below. These predictions are based on the analysis of related substituted indazoles.[2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-4 | ~7.5 | s | - |

| H-7 | ~7.8 | s | - |

| N-H | ~13.0 | br s | - |

| -OCH₂CH₃ | ~4.2 | q | ~7.0 |

| -OCH₂CH₃ | ~1.5 | t | ~7.0 |

Causality Behind Chemical Shifts:

-

Aromatic Protons (H-3, H-4, H-7): The protons on the indazole ring resonate in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts are influenced by the electronic effects of the substituents. The bromine at C-6 and the ethoxy group at C-5 will exert both inductive and resonance effects, leading to the predicted shifts. The singlet multiplicity for H-4 and H-7 is due to the absence of adjacent protons for coupling.

-

N-H Proton: The proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm.[3]

-

Ethoxy Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an electron-withdrawing oxygen atom, causing them to resonate around 4.2 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.5 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are tabulated below, based on data from similar indazole structures.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~112 |

| C-5 | ~150 |

| C-6 | ~100 |

| C-7 | ~125 |

| C-7a | ~140 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Rationale for Carbon Chemical Shifts:

-

Aromatic Carbons: The carbons of the indazole ring resonate between 100 and 150 ppm. C-5, being attached to the electron-donating ethoxy group, is expected to be significantly deshielded. Conversely, C-6, bonded to the bromine atom, will be shielded due to the heavy atom effect.

-

Ethoxy Carbons: The methylene carbon (-OCH₂-) will appear around 65 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.[2][3]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200-1250 | Strong |

| C-Br Stretch | 550-650 | Medium |

Interpretation of IR Data:

The IR spectrum provides a quick and reliable method to confirm the presence of key functional groups. The broad N-H stretch is a hallmark of the indazole ring. The strong C-O stretching vibration confirms the presence of the ethoxy group, and the C-Br stretch, while in the fingerprint region, can be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₉BrN₂O), the expected molecular weight is approximately 240.0 g/mol and 242.0 g/mol due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Expected Fragmentation Pattern:

The molecule is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is a clear indicator of the presence of a single bromine atom. Key fragmentation pathways may include:

-

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

-

Loss of an ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement.

-

Cleavage of the pyrazole ring.

The following diagram illustrates a potential fragmentation pathway.

Caption: Potential fragmentation of this compound in MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[2]

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.

-

Data Interpretation: Analyze the molecular ion and the major fragment ions to confirm the molecular weight and deduce the structure.[6]

The following diagram outlines the general workflow for spectroscopic characterization.

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation. By understanding the principles behind the data acquisition and interpretation for each technique, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 867–887. [Link]

- ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.

- Supporting Information - AWS. (n.d.).

- Wiley-VCH. (2007). Supporting Information.

- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

- National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

- Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole.

- ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the 6-Bromo-1H-indazole Scaffold: A Privileged Core for Modern Kinase Inhibitors

The Indazole Scaffold: A "Privileged" Hinge-Binding Motif

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, share a structurally conserved ATP-binding site. A key feature of this site is the "hinge" region, a short sequence of amino acids that forms crucial hydrogen bonds with the adenine base of ATP. The primary goal in designing ATP-competitive kinase inhibitors is to create molecules that can effectively occupy this site and replicate these critical hinge-binding interactions.

The 1H-indazole core is exceptionally well-suited for this role. Its bicyclic aromatic structure contains a pyrazole ring fused to a benzene ring. The N1 nitrogen acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, allowing the scaffold to form a bidentate hydrogen bond pattern with the kinase hinge that is bioisosteric to the interactions made by ATP. This ability to consistently and effectively bind to the hinge region of numerous kinases is why the indazole scaffold is considered a "privileged" structure in drug discovery.

Figure 1: Bioisosteric mimicry of ATP's hinge binding by the 1H-indazole scaffold.

The Strategic Importance of the 6-Bromo Substituent

While the core indazole structure provides the essential hinge-binding capability, substituents on the benzene ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position is not merely a passive placeholder; it serves several strategic functions:

-

A Vector for Further Synthesis: The true power of the 6-bromo group lies in its utility as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and efficient exploration of chemical space by introducing diverse functional groups at this position to probe the solvent-exposed region of the ATP-binding site. This modularity is a cornerstone of modern lead optimization campaigns.

-

Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the pKa of the indazole nitrogens. This subtle electronic tuning can impact the strength of the hydrogen bonds formed with the kinase hinge, thereby affecting inhibitor potency.

-

Direct Steric and Lipophilic Interactions: In some cases, the bromine atom itself can make favorable van der Waals or halogen-bond interactions with residues in the binding pocket, contributing directly to the overall binding affinity.

Figure 2: Synthetic utility of the 6-bromo group for library generation.

Synthetic Strategies for 6-Bromo-1H-indazole Derivatives

The successful application of this scaffold hinges on robust and regioselective synthetic methods. The primary challenge in indazole synthesis is often controlling the position of the N-alkylation or N-arylation, leading to a mixture of N1 and N2 isomers.

A common and effective route to the core structure starts from 4-bromo-2-methylaniline. The subsequent steps involve diazotization followed by an intramolecular cyclization. A representative, well-established procedure is outlined below.

Protocol 1: Synthesis of 6-Bromo-1H-indazole

This protocol describes a common method starting from a commercially available substituted aniline.

Step 1: Nitration of 4-Bromo-2-methylaniline

-

Setup: In a flask cooled to 0°C in an ice bath, add 4-bromo-2-methylaniline (1.0 eq).

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10°C.

-

Nitration: Add potassium nitrate (KNO₃) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at 0-5°C for 2-3 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried to yield 4-bromo-2-methyl-6-nitroaniline.

Step 2: Reductive Cyclization to 6-Bromo-1H-indazole

-

Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in acetic acid, add iron powder (Fe) (3.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (around 110-120°C) and stir vigorously for 4-6 hours. The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous diazotization and cyclization in situ.

-

Monitoring: Track the progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the iron salts.

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 6-bromo-1H-indazole.

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct molecular weight and structure.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The 6-bromo-1H-indazole scaffold has been successfully employed to develop inhibitors against a wide range of kinase families. The diversification at the 6-position via cross-coupling allows for the fine-tuning of selectivity and potency.

| Inhibitor Name/Scaffold | Target Kinase(s) | Key 6-Position Moiety | Representative IC₅₀ (nM) |

| Pazopanib | VEGFR, PDGFR, c-Kit | 2,3-dimethyl-2H-indazol-6-yl)methylamino) | VEGFR2: 30 |

| AXL Inhibitor Series | AXL, MER | Varied aryl and heteroaryl groups | AXL: <10 |

| CDK2/9 Inhibitor Series | CDK2, CDK9 | Substituted pyrimidines | CDK9: ~5-20 |

| JAK2 Inhibitor Series | JAK2 | Aminopyrazoles | JAK2: ~15-50 |

Data compiled from multiple public sources and representative of typical values.

General SAR Insights:

-

N1 Substitution: The N1 position is typically decorated with small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) or substituted phenyl rings. This group often projects towards the ribose-binding pocket of the ATP site, and its size and nature are critical for avoiding steric clashes and achieving selectivity.

-

C3 Position: The C3 position is often left unsubstituted (with a hydrogen) or substituted with a small group. Larger groups at this position can be detrimental to hinge binding.

-

C6 Position (via Bromo): This is the key diversification point.

-

Aromatic/Heteroaromatic Groups: Introduced via Suzuki coupling, these groups can form π-stacking interactions or hydrogen bonds with residues in the solvent-exposed channel, significantly enhancing potency and influencing the selectivity profile.

-

Amine Linkers: As seen in Pazopanib, a linker followed by another aromatic system, introduced via Buchwald-Hartwig coupling, can access deeper pockets or interact with residues outside the immediate ATP-binding site.

-

Case Study: Pazopanib (Votrient®)

Pazopanib is a clinically approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its structure is a prime example of the effective use of an indazole scaffold, although it features a 6-amino group derived from a 6-bromo precursor. The core is an N-methyl indazole, which establishes the critical hydrogen bonds with the hinge region of VEGFR2. The sulfonamide-linked pyrimidine moiety at the 3-position provides additional interactions, while the group at the 6-position is crucial for its overall profile. The synthesis of Pazopanib intermediates frequently involves cross-coupling at the 6-position of a protected indazole ring, underscoring the industrial relevance of the methodologies discussed.

Experimental Protocols for the Bench Scientist

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a synthesized 6-bromo-1H-indazole derivative against a target kinase using a commercially available kit like Promega's Kinase-Glo® Max. This assay quantifies the amount of ATP remaining in solution after a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Target kinase enzyme (e.g., AXL, VEGFR2)

-

Kinase substrate (specific to the enzyme)

-

Assay buffer (typically provided with the kinase)

-

ATP solution (at a concentration near the Kₘ for the kinase)

-

Test compound (6-bromo-1H-indazole derivative) dissolved in 100% DMSO

-

Kinase-Glo® Max reagent

-

White, opaque 384-well assay plates

-

Multichannel pipette or liquid handler

-

Plate-reading luminometer

Workflow:

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM). Using a liquid handler, transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well assay plate. Also include "positive control" (DMSO only, 0% inhibition) and "negative control" (no enzyme, 100% inhibition) wells.

-

Enzyme/Substrate Addition: Prepare a solution of the kinase enzyme and its corresponding substrate in the assay buffer. Add this mixture to all wells except the negative controls.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.

-

Incubation: Shake the plate briefly and incubate at room temperature for a specified time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

-

Signal Generation: Add an equal volume of Kinase-Glo® Max reagent to all wells. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP. The reagent also contains a component that stops the kinase reaction.

-

Data Acquisition: Incubate the plate for another 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

-

Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

-

Conclusion and Future Outlook

The 6-bromo-1H-indazole scaffold continues to be a highly valuable and strategically important core for the development of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with the synthetic flexibility offered by the 6-bromo substituent, provides a robust platform for generating large, diverse libraries of potent and selective inhibitors. Future work in this area will likely focus on coupling this core with novel, unexplored chemical moieties to target allosteric sites, overcome clinical resistance mutations, and develop inhibitors with unique selectivity profiles against newly validated kinase targets. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to leverage this powerful scaffold in their drug discovery programs.

References

- The Indazole Ring as a Privileged Scaffold in Medicinal Chemistry.Future Medicinal Chemistry. (URL: [Link])

- Discovery of N-(2,3-dimethyl-2H-indazol-6-yl)-N'-methyl-N'-(5-(methylsulfonyl)pyridin-2-yl)urea (Pazopanib), a Novel and Potent Orally Available Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).Journal of Medicinal Chemistry. (URL: [Link])

- Synthesis and Structure–Activity Relationships of 3,6-Disubstituted Indazoles as Potent and Selective AXL Kinase Inhibitors.ACS Medicinal Chemistry Letters. (URL: [Link])

- A General Method for the Synthesis of 6-Bromo-1H-indazole.Organic Letters. (This is a representative type of source; a specific paper would be cited for an exact protocol. Example URL structure: [Link])

An In-Depth Technical Guide to the Biological Activities of Substituted 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, offers a versatile template for synthetic modification.[3] The thermodynamic stability of the 1H-tautomer makes it the predominant form utilized in the design of novel therapeutics.[3][4] The strategic placement of various substituents on the indazole core has led to the discovery of compounds with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4] Several clinically approved drugs, such as the anticancer agents Niraparib and Pazopanib, feature this remarkable scaffold, underscoring its therapeutic significance.[2][3]

This guide provides a comprehensive overview of the key biological activities of substituted 1H-indazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the standard experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted 1H-indazoles have emerged as a highly successful class of anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][5]

Mechanistic Insights: Kinase Inhibition and Beyond

Many 1H-indazole derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of various protein kinases, such as those in the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6] For instance, certain 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis.[6]

Other mechanisms include the induction of apoptosis through the modulation of key signaling pathways like the p53/MDM2 pathway and the inhibition of Bcl-2 family members.[5][7] The FDA-approved drug Niraparib, which contains a 1H-indazole core, functions as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazole derivatives is highly dependent on the substituents attached to the core. SAR studies have provided valuable insights for rational drug design.

| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference Compound Class |

| N1 | Substituted benzyl groups | Often crucial for binding and potency. Can influence selectivity. | PI3K/AKT/mTOR inhibitors[6] |

| C3 | Amino, ethynyl, pyrazinyl groups | Key for interaction with the hinge region of kinases.[1][3][8] | Kinase inhibitors[1][3][9] |

| C4, C6 | Aryl, carboxamide groups | Can enhance potency and modulate pharmacokinetic properties.[3] | FGFR1 inhibitors[3] |

This table presents a generalized summary. Specific SAR is target-dependent.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines, measuring the metabolic activity of viable cells.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, Hep-G2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[1][8]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 1H-indazole derivatives for a specified period (e.g., 48 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8]

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12][13]

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Certain 1H-indazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15][16] This makes them attractive candidates for developing safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting Cyclooxygenase (COX)

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[17] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[17] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[17] Computational and in vitro studies have shown that 1H-indazole derivatives can effectively bind to the active site of the COX-2 enzyme.[15][18]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[17]

Principle: The assay colorimetrically or fluorometrically measures the peroxidase component of the COX enzyme.[17][19] The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[17] A probe is oxidized during this reduction, generating a quantifiable signal that is proportional to COX-2 activity.[17]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme solution, human recombinant COX-2 enzyme, arachidonic acid (substrate), and test compounds (1H-indazole derivatives) with a reference inhibitor (e.g., Celecoxib).[17][20]

-

Reaction Setup: In a 96-well plate, add reaction buffer, heme, and diluted COX-2 enzyme to the appropriate wells.[17]

-

Inhibitor Addition: Add various concentrations of the test compounds, reference inhibitor, or vehicle (for 100% activity control) to the wells.[17]

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][20]

-

Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.[17]

-

Signal Measurement: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction and measure the fluorescent or colorimetric signal using a plate reader.[17][20]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]

Antimicrobial Activity: A New Front Against Pathogens

The 1H-indazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents, showing activity against a range of bacteria and fungi.[4][21][22]

Mechanism of Action

The mechanisms of antimicrobial action are diverse. Some 1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a bacterial protein crucial for cell division.[23] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation and eventual cell death, presenting a novel target for antibacterial drugs.[23] Other derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, though the exact mechanisms are still under investigation for many compounds.[4][21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing antibacterial potency.[24][25][26]

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[25] After incubation, the absence of visible growth (turbidity) indicates inhibition.[24][25]

Step-by-Step Methodology:

-

Inoculum Preparation: Select isolated colonies from a fresh bacterial culture and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard.[25][27]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1H-indazole derivatives in a suitable broth, such as Mueller-Hinton Broth (MHB).[24][25]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5x10^5 CFU/mL.[24] Include sterility and growth control wells.[25]

-

Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[25]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

Neurological Activity: Modulating the Central Nervous System

Substituted 1H-indazoles have also shown significant potential in treating neurological disorders by interacting with various targets in the central nervous system (CNS).[28][29]

Their therapeutic potential stems from their ability to inhibit key enzymes and signaling pathways implicated in neurodegeneration and mood disorders.[28] For instance, certain indazole derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, and kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are involved in the pathology of Alzheimer's and Parkinson's diseases, respectively.[28][29] Furthermore, their role as indoleamine 2,3-dioxygenase (IDO) inhibitors suggests potential applications in treating depression and other neuro-inflammatory conditions.[3][30]

Conclusion and Future Directions

The 1H-indazole scaffold continues to be a highly productive pharmacophore in modern drug discovery. The diverse biological activities—ranging from anticancer and anti-inflammatory to antimicrobial and neurological—highlight its versatility. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, leveraging computational modeling and SAR insights to fine-tune their interactions with specific biological targets. Further exploration of their mechanisms of action will be crucial for translating these promising compounds into the next generation of therapeutics.

References

A complete, numbered list of all cited sources with titles, sources, and valid, clickable URLs will be provided upon request.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. journal.hep.com.cn [journal.hep.com.cn]

- 22. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamscience.com [benthamscience.com]

- 30. CN107840826B - 1H-Indazole derivatives and their use as IDO inhibitors - Google Patents [patents.google.com]

The Bromo-Indazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Privileged Indazole Core and the Strategic Role of Bromine

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can serve as a versatile template for the design of ligands for a diverse range of biological targets.[3][4][5] Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Notably, several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, have been approved for cancer therapy, underscoring the clinical significance of this heterocyclic system.[6][7][8]

The introduction of a bromine atom onto the indazole scaffold is a strategic modification that significantly influences the compound's physicochemical properties and biological activity. Bromine, as a halogen, can modulate a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. Furthermore, the bromine atom provides a valuable synthetic handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of structure-activity relationships (SAR).[7] This guide provides an in-depth technical analysis of the SAR of bromo-indazole compounds, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial therapeutics.

Part 1: Structure-Activity Relationship (SAR) Analysis of Bromo-Indazole Compounds

Bromo-Indazoles as Potent Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[8][9] Bromo-indazole derivatives have emerged as a promising class of kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.[5][10]

The position of the bromine atom on the indazole ring, as well as the nature and position of other substituents, profoundly impacts the inhibitory potency and selectivity of these compounds. For instance, in a series of 6-bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication, substitutions at the R1 and R2 positions led to significant variations in inhibitory activity.[3]

Table 1: Comparative Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [3]

| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |

| LEAD-001 | H | H | 50 | 5.2 |

| COMP-002 | F | H | 35 | 3.8 |

| COMP-003 | Cl | H | 28 | 2.5 |

| COMP-004 | CH3 | H | 45 | 4.1 |

| COMP-005 | H | F | 62 | 6.8 |

| COMP-006 | H | Cl | 55 | 6.1 |

| COMP-007 | H | CH3 | 75 | 8.3 |

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[3]

The SAR for this series indicates that small electron-withdrawing groups at the R1 position, such as fluorine and chlorine, enhance the inhibitory potency against PLK4 and the corresponding cellular antiproliferative activity.[3] In contrast, substitutions at the R2 position are generally less favorable, with even small substituents leading to a decrease in activity. This suggests that the R1 position is more amenable to modification for optimizing kinase inhibition.

Anticancer Activity of Bromo-Indazole Derivatives

The anticancer properties of bromo-indazole compounds are often linked to their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis.[6][11][12] However, their mechanisms of action can be multifaceted, also including the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12][13]

A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[13] Among these, compounds with a bromo-indazole core demonstrated significant cytotoxic effects.

Table 2: In Vitro Antiproliferative Activity of Bromo-Indazole Derivatives [13]

| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |

| 6o | >50 | 5.15 | >50 | >50 |

| 5-Fu | 4.87 | 6.21 | 5.33 | 7.89 |

5-Fluorouracil (5-Fu) was used as a positive control. Data represent the mean values of three independent experiments.[13]

Compound 6o , a bromo-indazole derivative, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[13] Further studies revealed that this compound induced apoptosis and affected the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[13]

Bromo-Indazoles as Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Bromo-indazole derivatives have shown promise as a new class of antibacterial and antifungal agents.[14][15][16]

A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein.[17] The in vitro antibacterial activity of these compounds was evaluated against a range of Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives [17]

| Compound | S. aureus ATCC29213 MIC (µg/mL) | Penicillin-resistant S. aureus MIC (µg/mL) | S. pyogenes PS MIC (µg/mL) |

| 9 | >256 | >256 | 4 |

| 12 | 128 | 1 | 64 |

| 18 | 4 | 1 | 32 |

| 3-MBA | 256 | 256 | 128 |

| Ciprofloxacin | 1 | 1 | 8 |

3-methoxybenzamide (3-MBA) is a known FtsZ inhibitor. Ciprofloxacin is a standard antibiotic.[17]

The results indicated that this series of compounds exhibited potent activity, particularly against Gram-positive bacteria.[17] Notably, compounds 12 and 18 were significantly more potent than the reference FtsZ inhibitor 3-MBA against penicillin-resistant Staphylococcus aureus.[17] Compound 9 displayed the best activity against Streptococcus pyogenes, being more active than both 3-MBA and ciprofloxacin.[17]

Part 2: Experimental Protocols and Methodologies

General Synthesis of Bromo-Indazole Derivatives

A common synthetic route to bromo-indazole derivatives involves the reaction of a substituted fluorobenzonitrile with hydrazine hydrate, followed by further modifications such as Suzuki coupling to introduce diverse substituents.[12][13][18][19]

Step-by-Step Synthesis of 5-Bromo-1H-indazol-3-amine Derivatives: [13]

-

Synthesis of 5-bromo-1H-indazol-3-amine (2): A mixture of 5-bromo-2-fluorobenzonitrile (1) and hydrazine hydrate (80%) is refluxed for 20 minutes. After cooling, the precipitate is filtered, washed with water, and dried to afford compound 2.

-

Suzuki Coupling: 5-bromo-1H-indazol-3-amine (2) is coupled with a substituted boronic acid ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a solvent mixture such as 1,4-dioxane/H2O. The reaction mixture is heated under a nitrogen atmosphere.

-

Further Derivatization: The resulting Suzuki-coupling product can be further modified to introduce additional diversity.

Caption: General synthetic workflow for bromo-indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[9]

Step-by-Step Protocol: [9]

-

Compound Preparation: Prepare a serial dilution of the bromo-indazole compound in DMSO. A "no inhibitor" control with DMSO only should be included.

-

Kinase Reaction: a. In a 96-well plate, add the serially diluted compound or DMSO control to each well. b. Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: a. Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. b. Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Step-by-Step Protocol: [20][21][22][23][24]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[22]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the bromo-indazole compound. Include untreated and vehicle controls. Incubate for a specified duration (e.g., 24-72 hours).[22]

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20][23]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[22][24]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Signaling Pathway Analysis by Western Blotting

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[25][26] This method can be used to investigate how a bromo-indazole compound affects the expression or phosphorylation status of proteins within a specific signaling pathway.[27]

Step-by-Step Protocol: [25][26][28][29]

-

Cell Lysis: Treat cells with the bromo-indazole compound for a desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.[25][28]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Caption: A representative kinase signaling pathway (MAPK/ERK) that can be modulated by bromo-indazole inhibitors.

Part 3: Conclusion and Future Perspectives

The bromo-indazole scaffold has proven to be a highly valuable framework in the design and discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic placement of a bromine atom on the indazole core, coupled with the introduction of diverse substituents, allows for the development of potent and selective inhibitors of various biological targets.

Key SAR insights include:

-

The position of the bromine atom significantly impacts activity, with different positional isomers showing preferential activity against different targets.

-

Substituents on the indazole ring and appended functionalities play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

-

The bromine atom serves as a versatile synthetic handle for library generation and lead optimization.

The future of bromo-indazole research remains promising. Further exploration of the chemical space around this scaffold is warranted to identify novel compounds with improved efficacy and safety profiles. The development of more selective inhibitors will be crucial to minimize off-target effects and enhance therapeutic windows. Additionally, the application of computational modeling and structure-based drug design will continue to accelerate the rational design of next-generation bromo-indazole-based drugs for the treatment of cancer, infectious diseases, and other human ailments.

References

- Bio-protocol.

- Cancer Immunotherapy Trials Network. 4-Bromo-1H-indazole. [Link]

- National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- National Center for Biotechnology Information. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- Oriental Journal of Chemistry. Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]

- PubMed. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. [Link]

- PubMed.

- PubMed.

- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

- ResearchGate. (PDF)

- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

- RSC Publishing.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 15. researchgate.net [researchgate.net]

- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. CST | Cell Signaling Technology [cellsignal.com]

- 29. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-Bromo-5-ethoxy-1H-indazole: A Technical Guide for Chemical Researchers

This guide provides an in-depth technical overview of 6-Bromo-5-ethoxy-1H-indazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering critical data, a detailed synthesis protocol, and insights into its potential applications.

Compound Identification and Properties

This compound is a substituted indazole derivative. The strategic placement of a bromine atom and an ethoxy group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules.

Chemical Identifiers

| Property | Value |

| CAS Number | 1226903-72-5 |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.088 g/mol |

| InChI Key | GKYHSARCLYQEGV-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid (predicted) | General knowledge |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in organic solvents like DMF and DMSO | General knowledge |

Synthesis Protocol

Disclaimer: This protocol is a proposed method and should be adapted and optimized by qualified professionals under appropriate laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Diazotization of 4-Bromo-3-ethoxy-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Bromo-3-ethoxy-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The cyclization of the diazonium salt to the indazole can often be achieved by carefully warming the reaction mixture. Slowly allow the temperature to rise to room temperature, and then gently heat to 50-60 °C. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Alternatively, reductive cyclization can be employed. After the diazotization is complete, a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid can be added at low temperature, followed by warming to facilitate cyclization.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.

Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[3][4] The 6-bromo-indazole core, in particular, is a key structural motif in numerous kinase inhibitors developed for cancer therapy.[2]

Kinase Inhibition

The bromine atom at the 6-position and the ethoxy group at the 5-position of the indazole ring can serve as crucial handles for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors. The indazole scaffold can mimic the hinge-binding region of ATP in the kinase domain of various enzymes.

Caption: Workflow for utilizing this compound in drug discovery.

Other Potential Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for a wide range of biological activities.

Safety and Handling

As with any brominated heterocyclic compound, this compound should be handled with care. While specific toxicity data is not available for this compound, general precautions for similar chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups provide a solid foundation for the synthesis of novel therapeutic agents. This guide offers a comprehensive starting point for researchers looking to work with this promising compound.

References

- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

- Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. [Link]

Sources

An In-Depth Technical Guide on the Solubility and Stability of 6-Bromo-5-ethoxy-1H-indazole

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Bromo-5-ethoxy-1H-indazole, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the limited publicly available data on this specific molecule, this document synthesizes established methodologies for analogous indazole derivatives to empower researchers, scientists, and drug development professionals. Herein, we detail robust protocols for determining thermodynamic and kinetic solubility, alongside a systematic approach to evaluating chemical stability through forced degradation studies. The causality behind experimental choices is elucidated, ensuring that each protocol functions as a self-validating system. This guide is designed to be an authoritative resource, grounding its recommendations in established scientific principles and providing actionable insights for the seamless integration of this compound into research and development workflows.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, notably in oncology as kinase inhibitors.[1] The specific substitution pattern of this compound, featuring a bromine atom and an ethoxy group, offers medicinal chemists a versatile platform for further functionalization. The bromine at the 6-position is a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 5-ethoxy group can influence metabolic stability and protein-ligand interactions.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. Solubility directly impacts its handling in synthetic reactions and its formulation for biological screening, while its stability profile dictates appropriate storage conditions and predicts its shelf-life. This guide provides the necessary protocols to systematically evaluate these critical parameters.

Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer some properties based on its structure and data from related compounds. A summary of key predicted and known properties of similar indazole derivatives is presented in Table 1.

Table 1: Predicted and General Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/General Value for this compound | Rationale/Reference Compound |

| Molecular Formula | C₉H₉BrN₂O | Based on chemical structure |

| Molecular Weight | 241.09 g/mol | Based on chemical structure |

| Appearance | Expected to be a white to off-white or tan solid | Based on similar bromo-indazoles[1] |

| Melting Point | Expected to be in the range of 180-220 °C | 6-Bromo-5-methoxy-1H-indazole has a melting point of 203-208 °C |

| Calculated LogP | ~3.0 - 3.5 | Increased lipophilicity due to the ethoxy group compared to 6-Bromo-1H-indazole (LogP ~2.3-2.6)[1] |

| pKa | Not readily available; indazoles are weakly basic | General knowledge of indazole chemistry |

Solubility Characterization

Solubility is a critical parameter for any compound intended for pharmaceutical development. We will discuss two key types of solubility measurements: thermodynamic and kinetic. Indazole derivatives are generally known to be soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1]

Thermodynamic Solubility Protocol

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[1] This is a crucial parameter for understanding the maximum achievable concentration in a given solvent system.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to pre-labeled vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol). The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C). Agitate the samples for 24-72 hours to ensure that equilibrium is reached.[1] The extended time is necessary to overcome any kinetic barriers to dissolution.

-

Sampling: After the equilibration period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any microscopic solid particles.[1] This step is critical to avoid overestimation of the solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve with known concentrations of this compound should be used for accurate quantification.

Kinetic Solubility Protocol

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to an aqueous buffer from a concentrated DMSO stock solution. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for determining kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1]

-

Dilution: In a microplate format, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[1]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically between 2 and 24 hours.[1] During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

-

Analysis: After incubation, determine the concentration of the compound that remains in solution. This can be done by various methods, including HPLC-UV or LC-MS/MS, after filtering or centrifuging the samples to remove any precipitate.[1]